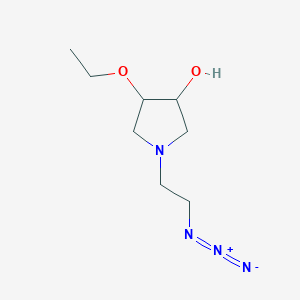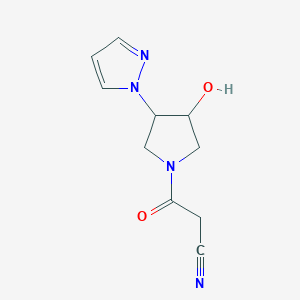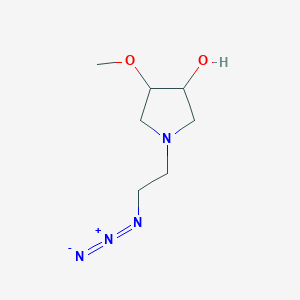
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, commonly referred to as AEPP, is a synthetic compound with a variety of applications in scientific research. It has been studied for its potential to act as a neurotransmitter and modulator of physiological processes, as well as its potential to be used as a laboratory reagent.
Scientific Research Applications
Synthesis and Characterization
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, emphasizing the structural analysis using various spectroscopic techniques and X-ray crystallography (Titi et al., 2020).
Biological Activities
Several studies have focused on the biological activities of pyrazole derivatives. Zhang et al. (2008) reported the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their potential against A549 lung cancer cells (Zhang et al., 2008). Additionally, Bondavalli et al. (1990) synthesized N,N-disubstituted 1-(2-amino-2-phenylethyl)-3,5-diphenyl-1H-pyrazoles with notable platelet antiaggregating activities (Bondavalli et al., 1990).
Pharmaceutical Research
In pharmaceutical research, Díaz et al. (2012) synthesized a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the importance of the pyrazole substituents for activity and demonstrating their efficacy in neuropathic pain models (Díaz et al., 2012).
Catalysis
Anelisa Matiwane and colleagues (2020) investigated pyrazolylethyl-amine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing the utility of pyrazole derivatives in catalysis (Matiwane et al., 2020).
Material Science
In the field of material science, Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, to enhance their thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies like transition metal catalysis, metal-free oxidation, and photocatalysis .
Mode of Action
It’s worth noting that similar compounds are often involved in radical reactions for direct functionalization .
Biochemical Pathways
Compounds with similar structures are known to be involved in various chemical reactions and have wide applications in medicinal chemistry .
Result of Action
Similar compounds are known to have a wide range of applications in medicinal chemistry .
properties
IUPAC Name |
2-(2-aminoethyl)-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,1,4,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSHSSUKRHCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropanenitrile](/img/structure/B1490287.png)


![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)





